7-Fluoro-2-methyl-8-nitroquinoline
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Overview
Description
7-Fluoro-2-methyl-8-nitroquinoline is a fluorinated quinoline derivative. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of a fluorine atom into the quinoline structure often enhances its biological activity and provides unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2-methyl-8-nitroquinoline typically involves the following steps:
Fluorination: The fluorine atom is introduced via nucleophilic substitution reactions, often using fluorinating agents like potassium fluoride.
Methylation: The methyl group is introduced through alkylation reactions using methylating agents such as methyl iodide.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration, fluorination, and methylation processes, optimized for yield and purity. These processes are typically carried out in controlled environments to ensure safety and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinoline N-oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: 7-Fluoro-2-methyl-8-aminoquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Fluoro-2-methyl-8-nitroquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases.
Industry: Utilized in the development of materials with specific properties, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 7-Fluoro-2-methyl-8-nitroquinoline involves its interaction with biological targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to interact with these targets, often leading to increased biological activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
7-Fluoroquinoline: Lacks the nitro and methyl groups, leading to different biological activities.
2-Methyl-8-nitroquinoline: Lacks the fluorine atom, which may result in reduced biological activity.
8-Nitroquinoline: Lacks both the fluorine and methyl groups, leading to different chemical and biological properties.
Uniqueness: 7-Fluoro-2-methyl-8-nitroquinoline is unique due to the presence of all three functional groups (fluorine, methyl, and nitro), which contribute to its distinct chemical reactivity and biological activity. The combination of these groups enhances its potential as a versatile compound in various scientific and industrial applications.
Properties
Molecular Formula |
C10H7FN2O2 |
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Molecular Weight |
206.17 g/mol |
IUPAC Name |
7-fluoro-2-methyl-8-nitroquinoline |
InChI |
InChI=1S/C10H7FN2O2/c1-6-2-3-7-4-5-8(11)10(13(14)15)9(7)12-6/h2-5H,1H3 |
InChI Key |
SBJULPHNMKTOGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2[N+](=O)[O-])F |
Origin of Product |
United States |
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